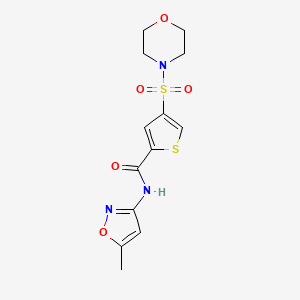
5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
説明
Synthesis Analysis
The synthesis of thiazole derivatives, including those similar to the specified compound, typically involves multi-step reactions that may include condensation, cyclization, and substitution reactions. These processes often utilize various starting materials, catalysts, and conditions to achieve the desired product with high selectivity and yield. For example, the synthesis of related thiazolidin-4-ones has been achieved through the interaction of rhodanine with aldehydes under certain conditions, indicating the potential synthetic routes that could be adapted for the synthesis of 5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical behavior and potential biological activities. X-ray crystallography provides detailed insights into the molecular geometry, including bond lengths, angles, and conformation. For compounds within this class, the thiazolidinone ring often adopts specific conformations that influence the molecule's overall shape and reactivity. The crystal structure of similar compounds, like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, reveals intermolecular hydrogen bonding and other interactions that contribute to the stability of the crystal structure (Yin et al., 2008).
Chemical Reactions and Properties
Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can modify their chemical structure and properties. The presence of functional groups such as the ethoxybenzylidene and morpholinyl moiety in the specified compound suggests its ability to undergo reactions that can enhance its reactivity and interaction with other molecules. Studies on related compounds highlight their ability to form complexes and engage in fluorescence quenching, indicative of the diverse chemical properties that can be explored (Vellaiswamy & Ramaswamy, 2017).
科学的研究の応用
Anticancer Properties
Research on similar compounds to 5-(4-ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, specifically 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, reveals promising anticancer properties. These compounds have been tested against various leukemia cell lines and have demonstrated significant inhibitory activity, with some compounds exhibiting antileukemic activity at submicromolar concentrations (Subtelna et al., 2020).
Chemical Reactions and Derivatives
The chemical reactivity of related 5-arylmethylidene-2-aminothiazol-4(5H)-ones has been explored in various reactions. These compounds have been found to react with different CH acids, forming diverse derivatives with potential for further applications in medicinal chemistry (Kandeel et al., 2002).
Antimicrobial Activities
Some derivatives of 1,2,4-Triazole, which are synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines including morpholine, have been studied for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, suggesting potential applications in antimicrobial drug development (Bektaş et al., 2007).
Spectroscopic and Structural Analysis
The molecular structure, electronic properties, and vibrational spectra of similar compounds, such as 5-(4-propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one, have been extensively studied. These investigations provide insights into the molecular interactions and potential applications in drug design (Shanmugapriya et al., 2022).
Antifungal and Antitumor Activity
Derivatives of 5-arylidene-1,3-thiazol-4-ones, including those with morpholine moieties, have been evaluated for their antifungal and antitumor activities. Some of these compounds have shown promising results against specific human tumor cell lines and fungal strains, highlighting their potential in cancer and antifungal therapy (Insuasty et al., 2013).
特性
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-13-5-3-12(4-6-13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSUKDZLCWNCF-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)
![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)
![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)